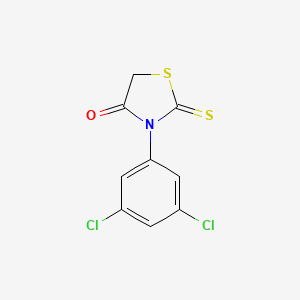
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C9H5Cl2NOS2 and its molecular weight is 278.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
- Compounds containing the 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one structure have shown promising antimicrobial properties. Studies revealed their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (B'Bhatt & Sharma, 2017). Another research confirmed the antibacterial potential of similar thiazolidin-4-one derivatives (Sayyed et al., 2006).
Anticancer and Anti-inflammatory Activities
- A study highlighted the synthesis of a compound structurally related to this compound, demonstrating its potential in vitro antibreast cancer activity against human breast adenocarcinoma cell lines. It also exhibited significant anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Synthesis and Chemical Reactions
- Efficient synthesis methods for producing 2-thioxo-1,3-thiazolidin-4-ones have been reported, indicating their relevance in chemical research and potential for producing derivatives with varied properties (Alizadeh & Zohreh, 2009). Another study focused on the solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, demonstrating an efficient approach to generating these compounds (Nasiri et al., 2014).
Potential in Pharmacology
- The structural and therapeutic diversity of thiazolidin-4-ones, including compounds similar to this compound, has garnered interest due to their various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Doreswamy et al., 2007).
作用機序
Target of Action
Compounds with similar structures have been reported to have significant interactions with various biological targets
Mode of Action
Compounds with similar structures, such as iprodione, have been reported to inhibit the germination of fungal spores and block the growth of the fungal mycelium . This suggests that 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one might interact with its targets in a similar manner, leading to changes in their function or activity.
Biochemical Pathways
It has been reported that a 2-aminothiazole derivative remarkably affects mycobacterium tuberculosis energetics . This suggests that this compound might influence similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Compounds with similar structures have been reported to have specific pharmacokinetic properties . For instance, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol was found in the urine of laboratory animals up to 120 hours after administration . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds . Therefore, factors such as temperature, pH, and presence of other substances could potentially influence the action of this compound.
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS2/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJJWDEKZZMLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
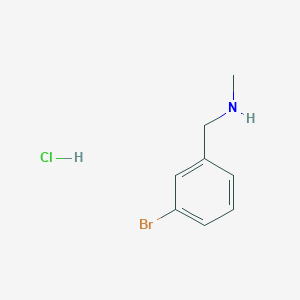
![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)


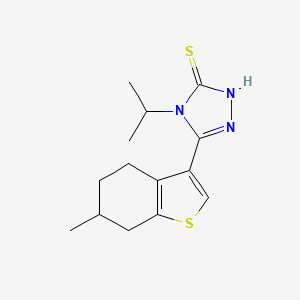

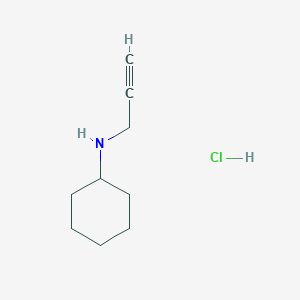

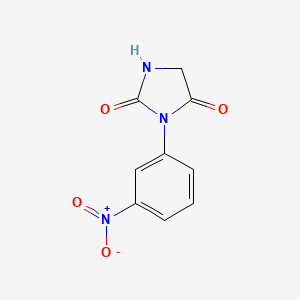
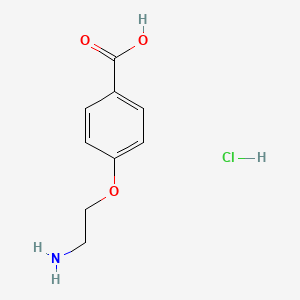
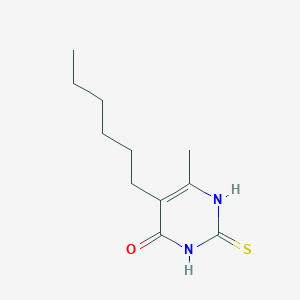
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)
![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)
